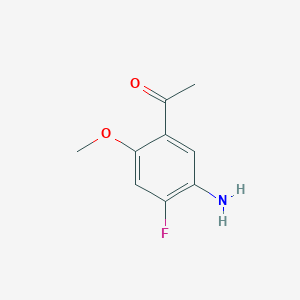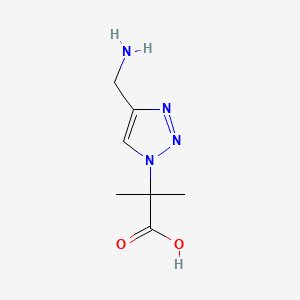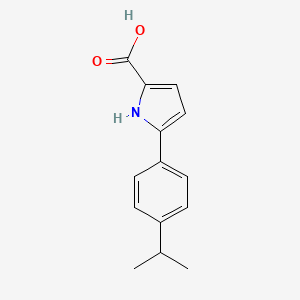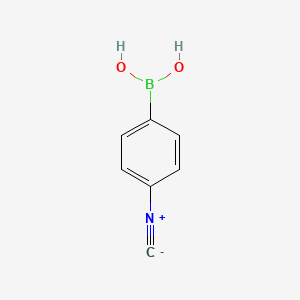
(4-Isocyanophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dihydroxyboranyl)-4-isocyanobenzene is an organic compound that features both boronic acid and isocyanate functional groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making this compound an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dihydroxyboranyl)-4-isocyanobenzene typically involves the introduction of the boronic acid group and the isocyanate group onto a benzene ring. One common method is to start with a halogenated benzene derivative, such as bromobenzene, and perform a borylation reaction to introduce the boronic acid group. This can be achieved using diboronic acid reagents under palladium-catalyzed conditions. The isocyanate group can then be introduced through a reaction with phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(dihydroxyboranyl)-4-isocyanobenzene would likely involve large-scale borylation and isocyanation processes. These processes would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dihydroxyboranyl)-4-isocyanobenzene can undergo a variety of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: Both the boronic acid and isocyanate groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the boronic acid group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the isocyanate group.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dihydroxyboranyl)-4-isocyanobenzene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Boronic acids are known to interact with diols, making this compound useful in the study of carbohydrate chemistry and glycobiology.
Industry: Used in the production of advanced materials, such as polymers and sensors, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-(dihydroxyboranyl)-4-isocyanobenzene involves its interaction with various molecular targets:
Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation technologies.
Isocyanate Group: Highly reactive and can form stable urea or carbamate linkages with nucleophiles, which is useful in polymer chemistry and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the isocyanate group but shares the boronic acid functionality.
4-Isocyanobenzene: Lacks the boronic acid group but shares the isocyanate functionality.
Bis(pinacolato)diboron: A boron reagent used in similar coupling reactions but lacks the isocyanate group.
Uniqueness
1-(Dihydroxyboranyl)-4-isocyanobenzene is unique due to the presence of both boronic acid and isocyanate groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H6BNO2 |
|---|---|
Molekulargewicht |
146.94 g/mol |
IUPAC-Name |
(4-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,10-11H |
InChI-Schlüssel |
XKLVMHOYNPHARI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)[N+]#[C-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
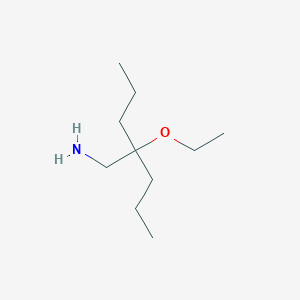
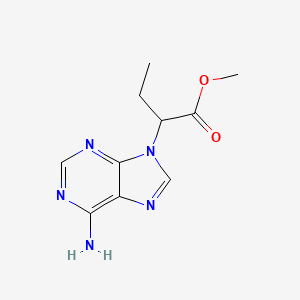
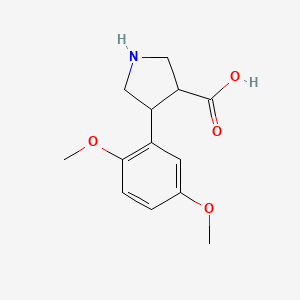
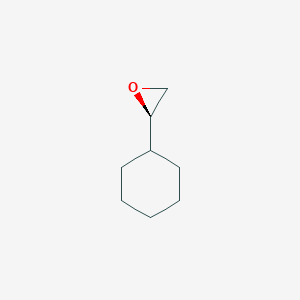



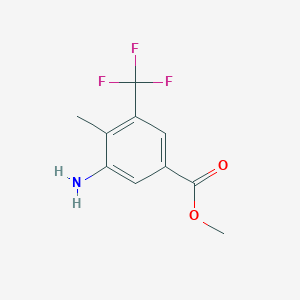
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
